molecular formula C14H8Br2N2OS B2911797 4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide CAS No. 351438-03-4

4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2911797
CAS RN: 351438-03-4
M. Wt: 412.1
InChI Key: BQUISQHZWCSHNF-UHFFFAOYSA-N
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Description

4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Scientific Research Applications

Anticancer Potential

4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide has shown promise as an anticancer agent. Research suggests that it may inhibit tumor growth by interfering with specific cellular pathways. Further studies are needed to explore its mechanism of action and potential clinical applications .

Anti-Inflammatory and Analgesic Properties

Derivatives of benzamide compounds have been investigated for their anti-inflammatory and analgesic activities. While specific studies on this compound are limited, related structures exhibit these properties. Researchers have identified potential candidates for drug development in this area .

Internal Standard in Analytical Chemistry

4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide can serve as an internal standard in analytical chemistry. It aids in the determination of iodine content, whether present as iodide (in pharmaceuticals), iodate (in iodized table salt), or covalently bound to organic compounds (e.g., in milk and vegetables) .

Fluorescent Probes and Imaging Agents

Certain benzamide derivatives exhibit fluorescent properties. Although specific data on this compound are scarce, its structural features suggest potential as a fluorescent probe or imaging agent. Researchers could explore its use in cellular imaging and diagnostics .

Drug Design and Optimization

The unique benzamide scaffold provides opportunities for drug design. Researchers can modify the compound’s structure to enhance its pharmacological properties, such as bioavailability, selectivity, and binding affinity. Computational studies (e.g., molecular docking and DFT calculations) can guide optimization efforts .

Biological Activity Screening

Given the benzamide’s diverse biological activities, screening assays can evaluate its effects on various cellular processes. These include enzyme inhibition, receptor binding, and metabolic pathways. Researchers can explore its potential in areas beyond cancer, such as antiviral or antidiabetic applications .

Future Directions

Please refer to relevant papers for more detailed information . 🌟

properties

IUPAC Name

4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2N2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUISQHZWCSHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

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